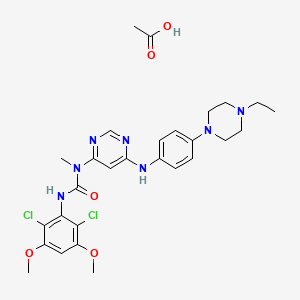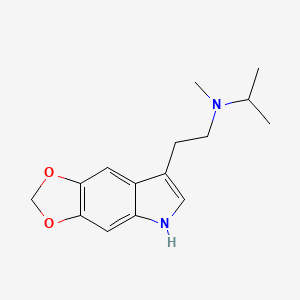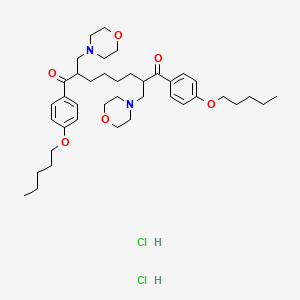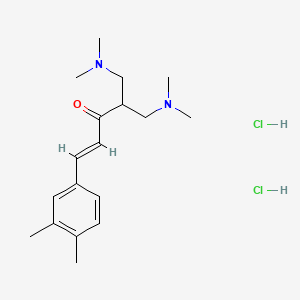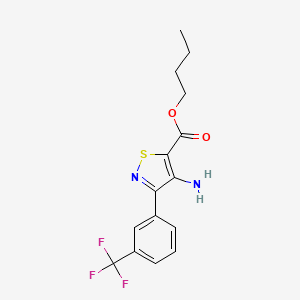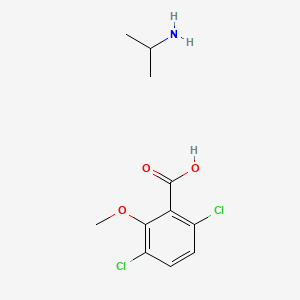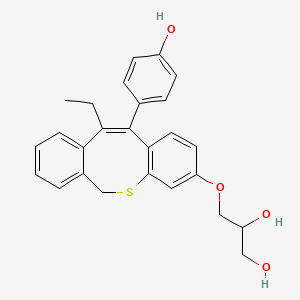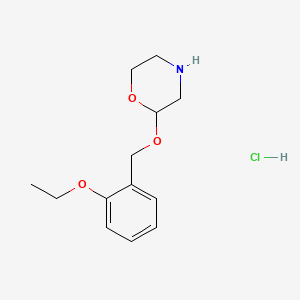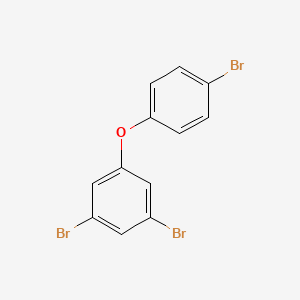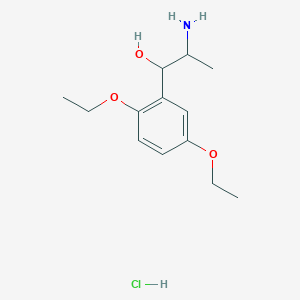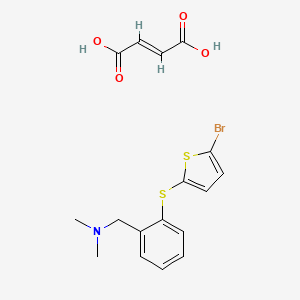
Theophylline, 8-(4-piperidyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(4-piperidyl)-, hydrochloride is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-piperidyl)-, hydrochloride typically involves the introduction of the piperidyl group to the theophylline molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Theophylline can undergo nucleophilic substitution reactions with piperidine derivatives under basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors in the presence of catalysts can lead to the formation of the piperidyl group attached to the theophylline core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(4-piperidyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced piperidyl groups.
Scientific Research Applications
Theophylline, 8-(4-piperidyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Theophylline, 8-(4-piperidyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Phosphodiesterase: Leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Antagonizing Adenosine Receptors: Reducing bronchoconstriction and inflammation.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A parent compound used as a bronchodilator.
Aminophylline: A derivative of theophylline with enhanced solubility.
Dyphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness
Theophylline, 8-(4-piperidyl)-, hydrochloride is unique due to the presence of the piperidyl group, which enhances its pharmacological profile and provides additional therapeutic benefits compared to other theophylline derivatives.
Properties
CAS No. |
96434-27-4 |
|---|---|
Molecular Formula |
C12H18ClN5O2 |
Molecular Weight |
299.76 g/mol |
IUPAC Name |
1,3-dimethyl-8-piperidin-4-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
InChI Key |
LAZDFLRTLLKVPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
